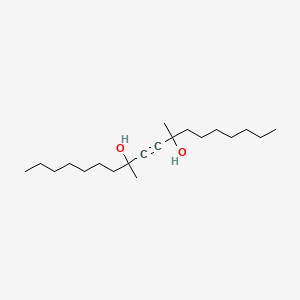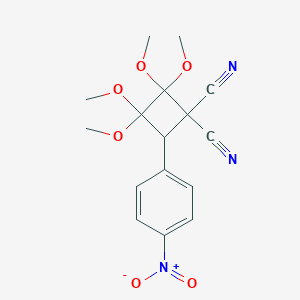
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutane ring substituted with methoxy groups and a nitrophenyl group, making it an interesting subject for research in organic chemistry.
Métodos De Preparación
The synthesis of 2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable diene with a nitrile compound under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and safety .
Análisis De Reacciones Químicas
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a model compound to study cyclobutane ring reactions and mechanisms.
Biology: Research on its biological activity and potential as a pharmacophore for drug development is ongoing.
Medicine: Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The methoxy groups can also influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile can be compared with similar compounds such as:
2,2,3,3-Tetramethoxy-4-phenylcyclobutane-1,1-dicarbonitrile: Lacks the nitro group, leading to different reactivity and applications.
2,2,3,3-Tetramethoxy-4-(4-aminophenyl)cyclobutane-1,1-dicarbonitrile:
2,2,3,3-Tetramethoxy-4-(4-methylphenyl)cyclobutane-1,1-dicarbonitrile:
Propiedades
Número CAS |
56069-51-3 |
|---|---|
Fórmula molecular |
C16H17N3O6 |
Peso molecular |
347.32 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C16H17N3O6/c1-22-15(23-2)13(11-5-7-12(8-6-11)19(20)21)14(9-17,10-18)16(15,24-3)25-4/h5-8,13H,1-4H3 |
Clave InChI |
IQPYJCAPKXFZMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



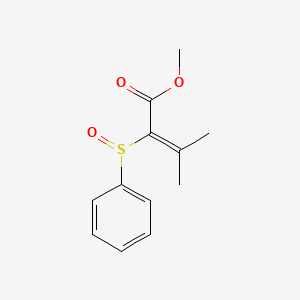
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
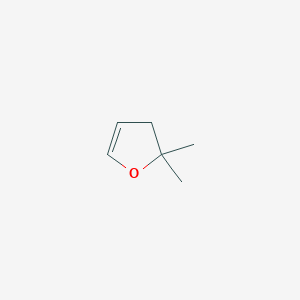
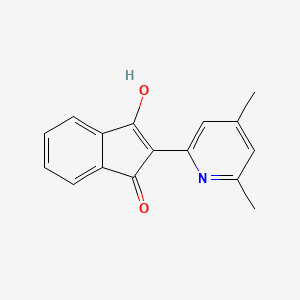
![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)
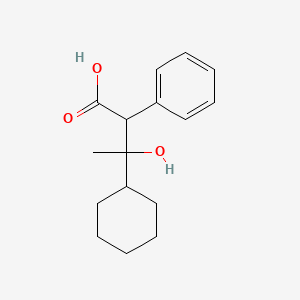
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)


![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
